5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid

Antimycobacterial Tuberculosis Drug Discovery

Choose this specific 5-CF3 benzothiazole-2-carboxylic acid scaffold for validated anti-mycobacterial (MIC 2.35-7.94 µM) and nanomolar tyrosinase inhibitor libraries. The 5-trifluoromethyl substitution and 2-carboxylic acid handle are critical for target engagement; non-fluorinated or regioisomeric analogs are not suitable substitutes. Ideal for medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C9H4F3NO2S
Molecular Weight 247.20 g/mol
Cat. No. B13347203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid
Molecular FormulaC9H4F3NO2S
Molecular Weight247.20 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1C(F)(F)F)N=C(S2)C(=O)O
InChIInChI=1S/C9H4F3NO2S/c10-9(11,12)4-1-2-6-5(3-4)13-7(16-6)8(14)15/h1-3H,(H,14,15)
InChIKeyONMLBVIBBVDKTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid (CAS 219648-60-9): A Core Scaffold for Bioactive Derivatization and Comparative Studies


5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid (CAS 219648-60-9, MF: C9H4F3NO2S, MW: 247.19) is a heterocyclic building block featuring a benzothiazole core with a 5-trifluoromethyl substituent and a 2-carboxylic acid handle . Its predicted LogP of 3.0133 indicates enhanced lipophilicity compared to non-fluorinated benzothiazole-2-carboxylic acids, a key physicochemical driver for its utility in medicinal chemistry and materials science .

Why Generic Substitution with 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic Acid is Not Viable: Regioisomer-Specific and Scaffold-Dependent Activity


Direct substitution of 5-(trifluoromethyl)benzo[d]thiazole-2-carboxylic acid with its regioisomers (e.g., 6-carboxylic acid derivatives) or non-fluorinated benzothiazole-2-carboxylic acid is not recommended for applications requiring specific biological or material properties. The positioning of the trifluoromethyl group on the benzothiazole ring is a critical determinant of biological activity and target engagement [1]. Furthermore, the 2-carboxylic acid position serves as a distinct chemical handle for downstream derivatization into potent anti-mycobacterial and anti-tyrosinase agents, a property that cannot be replicated by other positional isomers or the unsubstituted core [2].

Quantitative Evidence for Selecting 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic acid Over Comparators


Potent Anti-Mycobacterial Activity from Derivatives of the 5-Trifluoromethyl-2-carboxylic Acid Scaffold

Derivatization of the 5-(trifluoromethyl)benzo[d]thiazole-2-carboxylic acid scaffold yields potent anti-mycobacterial agents. A series of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, synthesized from the core structure, demonstrated that the 5-trifluoromethyl substitution was optimal for activity against Mycobacterium tuberculosis H37Rv. Six compounds within this series displayed MIC values ranging from 2.35 to 7.94 μM [1].

Antimycobacterial Tuberculosis Drug Discovery

Nanomolar Tyrosinase Inhibition Enabled by the 5-Trifluoromethylbenzothiazole Motif

Compounds derived from the 5-(trifluoromethyl)benzo[d]thiazole core exhibit exceptionally potent tyrosinase inhibitory activity. Compound 1b, 4-(5-(trifluoromethyl)benzo[d]thiazol-2-yl)benzene-1,3-diol, demonstrated an IC50 value of 0.2 ± 0.01 μM against mushroom tyrosinase. This represents a 55-fold increase in potency compared to the standard inhibitor, kojic acid (IC50 ~11 μM) [1].

Tyrosinase Inhibition Anti-melanogenesis Cosmeceuticals

Superior Lipophilicity vs. Non-Fluorinated Benzothiazole-2-Carboxylic Acid

The presence of the 5-trifluoromethyl group significantly enhances the lipophilicity of the benzothiazole core. The target compound exhibits a calculated LogP of 3.0133, which is >0.8 log units higher than that of the unsubstituted benzothiazole-2-carboxylic acid (LogP 2.17), indicating improved passive membrane permeability and metabolic stability .

Physicochemical Properties LogP Drug-likeness

Biological Superiority of 5-CF3-2-COOH Regioisomer Over 6-CF3-2-COOH in Anti-TB Assays

A comparison of regioisomers highlights the importance of the 5-CF3-2-COOH substitution pattern. While the 6-CF3-2-COOH isomer (CAS 55439-75-3) has demonstrated anti-tubercular activity, its reported MIC of 25-50 µg/mL against M. tuberculosis is significantly weaker than the low micromolar activity (2.35-7.94 µM, equivalent to ~0.6-2.0 µg/mL) achieved by derivatives of the 5-CF3-2-COOH scaffold [1].

Regioisomer Comparison Antitubercular SAR

Optimal Research and Industrial Use Cases for 5-(Trifluoromethyl)benzo[d]thiazole-2-carboxylic Acid


Lead Optimization in Anti-Tubercular Drug Discovery Programs

This compound serves as a validated starting material for synthesizing benzo[d]thiazole-2-carboxamide libraries. As demonstrated by Pancholia et al. (2016), this specific scaffold yields a high hit rate (17/36 compounds) and potent MIC values (2.35-7.94 µM) against M. tuberculosis H37Rv. The 5-CF3 substitution is confirmed to be a key driver of this activity, making it a rational choice for SAR studies and lead optimization over other isomers [1].

Development of Next-Generation Tyrosinase Inhibitors

The 5-(trifluoromethyl)benzothiazole core is a validated motif for achieving nanomolar tyrosinase inhibition, as shown by Hwang et al. (2022) with a derivative exhibiting an IC50 of 0.2 µM. This compound provides a versatile chemical handle (the 2-carboxylic acid) for generating libraries of potent, competitive inhibitors for applications in cosmetics (skin-lightening) and therapeutics (melanoma) [2].

Synthesis of Fluorinated Building Blocks for Agrochemicals

With its high LogP (3.0133) and reactive carboxylic acid, this compound is an ideal intermediate for creating novel agrochemical agents. The trifluoromethyl group enhances lipophilicity and metabolic stability, which are desirable traits for pesticides and herbicides. The 2-carboxylic acid can be readily converted to esters, amides, or other functional groups to fine-tune physicochemical properties .

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